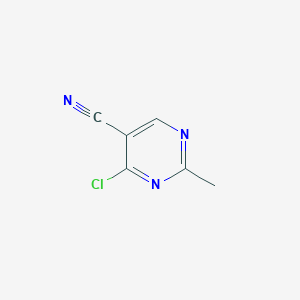

4-Chloro-2-methylpyrimidine-5-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-methylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c1-4-9-3-5(2-8)6(7)10-4/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTCIXIDTLGBFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506550 | |

| Record name | 4-Chloro-2-methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38875-74-0 | |

| Record name | 4-Chloro-2-methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

biological activity of 4-Chloro-2-methylpyrimidine-5-carbonitrile

An In-Depth Technical Guide on the Biological Activity of 4-Chloro-2-methylpyrimidine-5-carbonitrile and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine-5-carbonitrile scaffold represents a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of biologically active compounds. This technical guide delves into the significance of the this compound core, not as a standalone therapeutic, but as a pivotal intermediate in the synthesis of potent and selective modulators of various biological pathways. We will explore the extensive research into its derivatives, which have demonstrated significant promise as anticancer agents through mechanisms such as kinase inhibition and apoptosis induction. This guide will provide a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, offering valuable insights for researchers in drug discovery and development.

Introduction: The Pyrimidine-5-carbonitrile Core

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids (cytosine, thymine, and uracil) and various natural products, making it a privileged scaffold in drug design.[1] The addition of a carbonitrile group at the 5-position and specific substitutions at other positions can dramatically influence the molecule's chemical reactivity and biological activity. This compound, with its reactive chlorine atom, serves as an excellent electrophilic center for nucleophilic substitution, enabling the facile synthesis of a diverse library of derivatives.[2] This reactivity is key to its utility in creating compounds with a wide range of therapeutic applications, particularly in oncology.[3]

Chemical Structure and Properties of this compound:

-

Molecular Formula: C₆H₄ClN₃[4]

-

Molecular Weight: 153.57 g/mol [4]

-

Appearance: Typically a solid or crystalline powder.[6]

-

Key Reactive Site: The chlorine atom at the 4-position is susceptible to nucleophilic displacement, which is the primary route for derivatization.

Synthetic Pathways and Derivatization Strategies

The synthesis of biologically active molecules from the this compound core predominantly involves the nucleophilic substitution of the C4-chloro group. A variety of nucleophiles, including amines, hydrazines, and thiols, can be employed to introduce diverse functionalities, thereby modulating the compound's pharmacokinetic and pharmacodynamic properties.

General Synthesis of Pyrimidine-5-carbonitrile Derivatives

A common synthetic route starts with the cyclocondensation of an aldehyde, ethyl cyanoacetate, and thiourea to form a 2-mercaptopyrimidine derivative.[7] This intermediate can then be methylated and subsequently chlorinated to yield a 4-chloropyrimidine-5-carbonitrile precursor.[7] From this key intermediate, various amines or other nucleophiles can be introduced at the 4-position.

Experimental Protocol: Representative Synthesis of a 4-amino-pyrimidine-5-carbonitrile Derivative

This protocol is a generalized representation based on common synthetic methodologies described in the literature.[8][9]

-

Chlorination: To a solution of the corresponding 4-hydroxypyrimidine precursor, add phosphorus oxychloride (POCl₃) and an organic base (e.g., triethylamine) and heat under reflux.[10]

-

Work-up: After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water.

-

Extraction: The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.

-

Nucleophilic Substitution: The resulting 4-chloropyrimidine intermediate is dissolved in a suitable solvent (e.g., ethanol, benzene) and reacted with the desired amine in the presence of a base (e.g., potassium carbonate) under reflux.[8][9]

-

Purification: The final product is isolated by filtration and purified by recrystallization or column chromatography.

DOT Diagram: General Synthetic Workflow

Caption: General workflow for the synthesis of pyrimidine-5-carbonitrile derivatives.

Biological Activities of this compound Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated a broad spectrum of potent biological activities, most notably in the realm of oncology.

Anticancer Activity

Derivatives of the pyrimidine-5-carbonitrile scaffold have shown significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines.

-

Broad-Spectrum Cytotoxicity: Novel series of pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their in vitro cytotoxic activities against cancer cell lines such as colon cancer (HCT-116), breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and non-small cell lung cancer (A549).[7][11]

-

Potent Derivatives: Certain derivatives have exhibited higher cytotoxic activities than the standard anticancer drug sorafenib, with IC₅₀ values in the low micromolar and even nanomolar ranges.[7][12]

-

Selectivity: Importantly, some of the most potent anticancer derivatives have shown significantly lower cytotoxicity against normal human cell lines, indicating a favorable therapeutic window.[7]

Table 1: Representative Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 11e | HCT-116 (Colon) | 1.14 | [7] |

| 11e | MCF-7 (Breast) | 1.54 | [7] |

| 12b | Leukemia (SR) | 0.10 ± 0.01 | [13] |

| 12d | Leukemia (SR) | 0.09 ± 0.01 | [13] |

| 7f | K562 (Leukemia) | Potent Activity | [8][14] |

Enzyme Inhibition: A Key Mechanism of Action

A primary mechanism through which these derivatives exert their anticancer effects is through the inhibition of key enzymes involved in cancer cell proliferation, survival, and angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

-

Several pyrimidine-5-carbonitrile derivatives have been designed and identified as potent inhibitors of VEGFR-2.[7]

-

Compounds have demonstrated IC₅₀ values for VEGFR-2 inhibition in the sub-micromolar range, comparable to or better than the standard inhibitor sorafenib.[7]

-

Molecular docking studies have shown that these derivatives can effectively bind to the ATP-binding site of the VEGFR-2 kinase domain, mimicking the binding mode of known inhibitors.[7]

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

-

Novel morpholinopyrimidine-5-carbonitrile derivatives have been developed as dual PI3K/mTOR inhibitors.[13]

-

Certain Schiff base derivatives have shown excellent antitumor activity, particularly against leukemia cell lines, with significant inhibitory effects on PI3Kα, PI3Kβ, PI3Kδ, and mTOR.[13]

-

Mechanistic studies have confirmed that these compounds can modulate the expression of key proteins in the PI3K/AKT pathway, including p-PI3K and p-AKT.[8][14]

The versatility of the pyrimidine-5-carbonitrile scaffold allows for its adaptation to target other important kinases in cancer therapy.

-

Src/Abl Kinase Inhibition: Substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides have been identified as potent dual Src/Abl kinase inhibitors, with preclinical antitumor activity.[15]

-

EGFR Inhibition: Pyrimidine-5-carbonitrile derivatives have also been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), another key target in cancer therapy.[11]

-

COX-2 Inhibition: Some derivatives have shown potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression.[16]

DOT Diagram: Key Signaling Pathways Targeted by Pyrimidine-5-carbonitrile Derivatives

Caption: Targeted inhibition of VEGFR-2 and PI3K/AKT pathways by pyrimidine-5-carbonitrile derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Beyond direct enzyme inhibition, a crucial aspect of the anticancer activity of these compounds is their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.

-

Apoptosis Induction: Treatment of cancer cells with potent pyrimidine-5-carbonitrile derivatives has been shown to significantly increase the population of apoptotic cells.[7][12] This is often accompanied by an increase in the levels of pro-apoptotic proteins like caspase-3.[7]

-

Cell Cycle Arrest: Flow cytometric analysis has revealed that these compounds can cause cell cycle arrest at various phases, such as the S and sub-G1 phases, thereby preventing cancer cell proliferation.[7][14]

Experimental Protocol: In Vitro Cell Viability Assay (MTT Assay)

This is a standard protocol to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the pyrimidine-5-carbonitrile scaffold have provided valuable insights into the structural requirements for potent biological activity.

-

Substituents at C4: The nature of the substituent introduced at the C4 position via nucleophilic substitution is critical. The presence of aromatic amines, substituted piperazines, and hydrazone moieties has been shown to be beneficial for anticancer activity.[7][8][9]

-

Linkers and Spacers: The length and flexibility of linkers connecting the pyrimidine core to other pharmacophoric groups can significantly impact potency.[7]

-

Substitutions on Appended Rings: The electronic and steric properties of substituents on aromatic rings attached to the core structure can fine-tune the inhibitory activity against specific targets. For example, di-chloro substitutions at certain positions on a phenyl ring have shown stronger activity in some cases.[7]

Future Directions and Conclusion

The this compound core has proven to be an exceptionally valuable starting point for the development of novel therapeutic agents. The extensive research into its derivatives has led to the discovery of potent inhibitors of key cancer-related pathways, including VEGFR-2 and PI3K/AKT. The synthetic tractability of this scaffold allows for the creation of large and diverse chemical libraries, making it an attractive platform for future drug discovery efforts.

Future research should focus on:

-

Optimizing Selectivity: Further refining the structure of these derivatives to enhance their selectivity for specific kinase isoforms or other targets to minimize off-target effects.

-

Improving Pharmacokinetic Properties: Modifying the scaffold to improve solubility, metabolic stability, and oral bioavailability for in vivo applications.

-

Exploring New Therapeutic Areas: While the primary focus has been on oncology, the diverse biological activities of pyrimidine derivatives suggest their potential in other areas, such as antiviral, anti-inflammatory, and antimicrobial therapies.[1]

References

-

El-Gamal, M. I., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 11(35), 21535-21552. [Link]

-

Patel, H. M., et al. (2022). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry, 61(1), 79-90. [Link]

-

El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]

-

El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895–911. [Link]

-

Gomaa, H. A., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(15), 6773-6789. [Link]

- CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine. (2019).

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-14. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

El-Gamal, M. I., et al. (2021). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances, 11(54), 34185-34201. [Link]

-

Jafar, N. N. A., et al. (2022). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

-

El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia. Semantic Scholar. [Link]

-

Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

-

El-Zoghbi, M. S., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]

-

Vala, R. M., et al. (2023). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Medicinal Chemistry, 14(7), 1332-1340. [Link]

-

Nikolova, S., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Pharmaceuticals, 15(5), 624. [Link]

-

El-Zoghbi, M. S., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]

-

Jafar, N. N. A., et al. (2022). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

-

ChemUniverse. (n.d.). This compound. [Link]

-

PubChem. (n.d.). 4-Chloro-2-methylpyrimidine. [Link]

-

Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(14), 3979-3982. [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 3. This compound [myskinrecipes.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. 38875-74-0|this compound|BLD Pharm [bldpharm.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 11. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Pyrimidine-5-Carbonitrile Derivatives in Targeted Therapeutics: A Technical Guide for Drug Discovery Professionals

Preamble: The Pyrimidine-5-Carbonitrile Scaffold - A Privileged Motif in Modern Drug Discovery

The pyrimidine ring system, a cornerstone of medicinal chemistry, continues to yield derivatives with profound biological activities. Among these, the pyrimidine-5-carbonitrile scaffold has emerged as a particularly "privileged" motif, demonstrating a remarkable versatility in targeting a spectrum of key regulators of cellular pathophysiology. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical exploration of the core therapeutic targets of this promising class of compounds. We will dissect the mechanistic underpinnings of their action, present robust experimental workflows for target validation, and offer a synthesis of quantitative data to inform future drug design and development endeavors. Our narrative is grounded in the principles of scientific integrity, drawing from peer-reviewed literature to ensure an authoritative and trustworthy resource.

I. The Oncologic Battlefield: Key Kinase Targets of Pyrimidine-5-Carbonitrile Derivatives

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrimidine-5-carbonitrile derivatives have demonstrated significant promise as kinase inhibitors, primarily by functioning as ATP-competitive antagonists. Their structural features allow for critical interactions within the ATP-binding pocket of various kinases, leading to the attenuation of downstream signaling pathways that drive cellular proliferation, survival, and angiogenesis.

Epidermal Growth Factor Receptor (EGFR): A Primary Target in Solid Tumors

The epidermal growth factor receptor (EGFR), a receptor tyrosine kinase, is frequently overexpressed or mutated in a variety of solid tumors, including non-small cell lung cancer (NSCLC), colorectal cancer, and breast cancer.[1][2] Pyrimidine-5-carbonitrile derivatives have been extensively investigated as potent EGFR inhibitors.[1][3]

Certain derivatives have shown efficacy against both wild-type EGFR (EGFRWT) and clinically relevant mutant forms, such as the T790M "gatekeeper" mutation that confers resistance to first and second-generation EGFR inhibitors.[2][4] For instance, compound 11b from one study demonstrated potent inhibitory activity against both EGFRWT and EGFRT790M with IC50 values of 0.09 µM and 4.03 µM, respectively.[2][4] This dual activity is a significant advantage in overcoming acquired resistance in cancer therapy.

The mechanism of action of these inhibitors typically involves the blockade of ATP binding to the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This inhibition of EGFR signaling can lead to cell cycle arrest and the induction of apoptosis.[1][2] For example, compound 10b was found to arrest the cell cycle in the G2/M phase and induce a significant increase in apoptotic cells in HepG2 hepatocellular carcinoma cells.[1][3]

Caption: Inhibition of the PI3K/AKT signaling pathway.

II. Beyond Kinases: Other Notable Therapeutic Targets

While kinase inhibition is a dominant theme, the therapeutic potential of pyrimidine-5-carbonitrile derivatives extends to other important enzyme classes.

Cyclooxygenase-2 (COX-2): The Intersection of Inflammation and Cancer

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and has been implicated in the development and progression of cancer. [5][6]Dual inhibition of both EGFR and COX-2 has emerged as a promising strategy in cancer therapy. [5]Some pyrimidine-5-carbonitrile derivatives have been designed as dual EGFR/COX-2 inhibitors. [5]This dual-targeting approach can simultaneously block pathways involved in cell proliferation and inflammation, potentially leading to enhanced anti-cancer efficacy.

III. Quantitative Data Summary: A Comparative Overview

To facilitate a comparative analysis of the potency of various pyrimidine-5-carbonitrile derivatives, the following tables summarize their inhibitory activities against key therapeutic targets and their cytotoxic effects on representative cancer cell lines.

| Compound | Target | IC50 (µM) | Reference |

| 10b | EGFR | 0.00829 | [1] |

| 11b | EGFRWT | 0.09 | [2][4] |

| 11b | EGFRT790M | 4.03 | [2][4] |

| 7c | EGFRWT | 0.13 | [7] |

| 7c | EGFRT790M | 0.08 | [7] |

| 11e | VEGFR-2 | 0.61 | [8] |

| 12b | VEGFR-2 | 0.53 | [8] |

| 7f | PI3Kγ | 6.99 | [9] |

| 7f | PI3Kδ | 4.01 | [9] |

| 7f | AKT-1 | 3.36 | [9] |

| 7c | PI3Kδ | 0.64 | [7] |

Table 1: Inhibitory Activity of Selected Pyrimidine-5-Carbonitrile Derivatives Against Key Kinase Targets.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 10b | HepG2 | Hepatocellular Carcinoma | 3.56 | [1][3] |

| 10b | A549 | Non-Small Cell Lung Cancer | 5.85 | [1][3] |

| 10b | MCF-7 | Breast Cancer | 7.68 | [1][3] |

| 4e | Colo 205 | Colon Cancer | 1.66 | [5] |

| 4f | Colo 205 | Colon Cancer | 1.83 | [5] |

| 11e | HCT-116 | Colon Cancer | 1.14 | [8][10] |

| 11e | MCF-7 | Breast Cancer | 1.54 | [8][10] |

| 11b | HCT-116 | Colon Cancer | 3.37 | [2] |

| 11b | HepG2 | Hepatocellular Carcinoma | 3.04 | [2] |

| 11b | MCF-7 | Breast Cancer | 4.14 | [2] |

| 11b | A549 | Non-Small Cell Lung Cancer | 2.4 | [2] |

| 7c | SNB-75 | CNS Cancer | < 0.01 | [7] |

| 7c | OVCAR-4 | Ovarian Cancer | 0.64 | [7] |

Table 2: Cytotoxic Activity of Selected Pyrimidine-5-Carbonitrile Derivatives Against Various Cancer Cell Lines.

IV. Experimental Protocols for Target Identification and Validation

The identification and validation of the therapeutic targets of pyrimidine-5-carbonitrile derivatives rely on a suite of robust in vitro and cell-based assays. The following protocols represent standard methodologies in the field.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is a highly sensitive method for quantifying the inhibitory activity of compounds against purified kinases.

Principle: The HTRF assay measures the phosphorylation of a substrate by a kinase. It utilizes two antibodies: one labeled with a donor fluorophore (e.g., Europium cryptate) that binds to the substrate, and another labeled with an acceptor fluorophore (e.g., d2) that recognizes the phosphorylated substrate. When the substrate is phosphorylated, the two antibodies are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation of the donor. The resulting emission from the acceptor is proportional to the extent of kinase activity.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, kinase solution, biotinylated substrate solution, ATP solution, and test compound dilutions.

-

Reaction Initiation: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

-

Kinase Reaction: Initiate the reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction by adding a detection mixture containing the Eu3+-labeled antibody and the XL665-labeled streptavidin (which binds to the biotinylated substrate).

-

Signal Reading: Incubate the plate to allow for antibody binding. Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).

-

Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot it against the compound concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine-5-carbonitrile derivatives for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are fixed and stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the generation of a histogram that depicts the distribution of cells across the different cell cycle phases.

Step-by-Step Methodology:

-

Cell Treatment: Treat cells with the test compound for a specified time.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Rehydrate the cells and treat with RNase A to remove RNA. Stain the cells with PI solution.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Deconvolute the DNA content histograms using appropriate software to quantify the percentage of cells in each phase of the cell cycle.

Caption: A typical experimental workflow for validating therapeutic targets.

V. Conclusion and Future Perspectives

The pyrimidine-5-carbonitrile scaffold has unequivocally established its significance in the landscape of modern drug discovery, particularly in the realm of oncology. The derivatives of this versatile core have demonstrated potent and often selective inhibitory activity against a range of clinically validated therapeutic targets, including EGFR, VEGFR-2, and key components of the PI3K/AKT pathway. The capacity to develop dual-target inhibitors, such as those targeting both EGFR and COX-2, further underscores the therapeutic potential of this chemical class.

The in-depth technical guide presented herein provides a comprehensive overview of the primary therapeutic targets, the mechanistic rationale for their inhibition, and the experimental methodologies required for their validation. The collated quantitative data offers a valuable resource for medicinal chemists and pharmacologists in the design of next-generation pyrimidine-5-carbonitrile derivatives with enhanced potency, selectivity, and drug-like properties.

Future research in this area should continue to explore the vast chemical space around the pyrimidine-5-carbonitrile core to identify novel derivatives with unique target profiles. A deeper understanding of the structure-activity relationships will be crucial for optimizing on-target potency while minimizing off-target effects. Furthermore, the exploration of these compounds in combination therapies and their application to other disease areas beyond oncology, such as inflammatory and autoimmune disorders, represents exciting avenues for future investigation. The continued focus on this privileged scaffold promises to yield novel and effective therapeutic agents for a multitude of human diseases.

VI. References

-

Osman, I. A., Ayyad, R. R., & Mahdy, H. A. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 46(21), 10033-10053. [Link]

-

El-Naggar, A. M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(38), 26584-26602. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis and in Vitro Antitumoral Activity of New hydrazinopyrimidine-5-carbonitrile Derivatives. Archiv der Pharmazie, 345(10), 822-831. [Link]

-

Abdelgawad, M. A., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 138, 106649. [Link]

-

Ghorab, M. M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(38), 7608-7634. [Link]

-

Ghorab, M. M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed. [Link]

-

Reda, N. M., et al. (2024). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. Bioorganic Chemistry, 146, 107185. [Link]

-

Osman, I. A., Ayyad, R. R., & Mahdy, H. A. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]

-

Various Authors. (2023). Synthesis of pyrimidine 5-carbonitrile derivatives. ResearchGate. [Link]

-

El-Dydamony, N. M., et al. (2023). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2185808. [Link]

-

El-Dydamony, N. M., et al. (2023). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central. [Link]

-

Abdelgawad, M. A., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. ResearchGate. [Link]

-

El-Dydamony, N. M., et al. (2023). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed. [Link]

-

El-Sayed, S. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]

-

Al-Ostoot, F. H., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]

-

El-Sayed, S. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. ResearchGate. [Link]

Sources

- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Strategic deployment of 4-Chloro-2-methylpyrimidine-5-carbonitrile in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrimidine Scaffold - A Cornerstone of Therapeutic Innovation

The pyrimidine nucleus, a fundamental heterocyclic motif, is a cornerstone in the architecture of numerous biologically active molecules. Its prevalence in the natural world, most notably as a key component of nucleobases in DNA and RNA, has inspired medicinal chemists to harness its versatile chemical properties for therapeutic intervention. The ability of the pyrimidine ring to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, coupled with its metabolic stability, has cemented its status as a privileged scaffold in drug discovery.[1] This guide delves into the strategic application of a highly functionalized pyrimidine derivative, 4-Chloro-2-methylpyrimidine-5-carbonitrile, as a pivotal building block in the synthesis of next-generation therapeutics, with a particular focus on kinase inhibitors for oncology.

Unveiling the Potential: Physicochemical Properties and Reactivity Profile of this compound

This compound is a crystalline solid with the molecular formula C₆H₄ClN₃. Its structure is characterized by a pyrimidine ring substituted with a chloro group at the 4-position, a methyl group at the 2-position, and a nitrile group at the 5-position. This unique arrangement of functional groups imparts a distinct reactivity profile that is highly advantageous for medicinal chemistry applications.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClN₃ | [2] |

| Molecular Weight | 153.57 g/mol | [2] |

| CAS Number | 38875-74-0 | [2] |

The key to its utility lies in the electrophilic nature of the C4 position, which is activated by the electron-withdrawing effects of the adjacent nitrogen atoms and the nitrile group. This renders the chlorine atom a facile leaving group for nucleophilic aromatic substitution (SNAr) reactions. The methyl group at the C2 position can influence the molecule's solubility and steric interactions, while the nitrile group provides a valuable handle for further chemical transformations or can act as a hydrogen bond acceptor in ligand-receptor interactions.

Synthesis of the Core Building Block

The efficient synthesis of this compound is crucial for its widespread application. A common and effective method involves the chlorination of a corresponding hydroxypyrimidine precursor.

Experimental Protocol: Synthesis of 4-Chloro-2-methylpyrimidine from 2-methyl-4-hydroxypyrimidine

This protocol is adapted from a patented method and provides a high-yield synthesis of a closely related precursor, illustrating the general approach.[3]

Materials:

-

2-methyl-4-hydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (or another suitable organic base)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Disperse 100g of 2-methyl-4-hydroxypyrimidine in 375 mL of phosphorus oxychloride in a reaction vessel equipped with a stirrer and cooling system.

-

Cool the mixture to 5°C.

-

Slowly add 50 mL of triethylamine dropwise. An exothermic reaction will occur, and white fumes may be observed. Maintain the temperature at or below 25°C during the addition.

-

After the addition is complete, heat the mixture to reflux and maintain for 2 hours.

-

Cool the reaction mixture and remove the excess phosphorus oxychloride by concentration under reduced pressure.

-

Slowly and carefully pour the residue into 1 kg of crushed ice with stirring and continue stirring for approximately 1 hour.

-

Extract the aqueous mixture three times with 200 mL of ethyl acetate.

-

Combine the organic phases and wash with saturated sodium bicarbonate solution until the pH is neutral.

-

Wash the organic phase once with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The product, 4-chloro-2-methylpyrimidine, can be further purified by recrystallization.[3]

Causality Behind Experimental Choices:

-

Phosphorus oxychloride (POCl₃): Serves as both the chlorinating agent and, in excess, as the solvent.

-

Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

-

Ice Quenching: A highly exothermic step to hydrolyze the remaining POCl₃. This must be done with extreme caution.

-

Extraction and Washes: Standard workup procedures to isolate the organic product and remove acidic and aqueous impurities.

Strategic Application in the Synthesis of Kinase Inhibitors

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The 2,4-disubstituted pyrimidine motif, in particular, has proven to be highly effective in targeting the ATP-binding site of various kinases. This compound is an ideal starting material for generating libraries of such inhibitors.

The Role of Pyrimidines in Targeting Kinase Signaling Pathways

Kinases are a class of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Pyrimidine-based inhibitors are designed to compete with ATP for binding to the kinase active site, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.

Caption: Competitive inhibition of a receptor tyrosine kinase by a pyrimidine-based inhibitor.

Case Study: Synthesis of EGFR and ALK Dual Inhibitors

Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK) are two well-validated targets in non-small cell lung cancer (NSCLC).[4][5] The development of dual inhibitors that can target both kinases is a promising strategy to overcome resistance mechanisms. The this compound core is instrumental in the synthesis of such molecules.

The primary synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction at the C4 position. The chlorine atom is readily displaced by a variety of nucleophiles, most commonly amines, to introduce diverse side chains that can interact with specific residues in the kinase active site.

General Experimental Protocol: Nucleophilic Aromatic Substitution with Amines

This generalized protocol is based on common procedures for the reaction of chloropyrimidines with amines.[6]

Materials:

-

This compound

-

Substituted amine (e.g., a substituted aniline or piperazine derivative)

-

Anhydrous propanol (or other suitable high-boiling solvent)

-

Triethylamine (or another suitable non-nucleophilic base)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

Procedure:

-

In a microwave reaction vial, dissolve 2 mmol of this compound in 1 mL of anhydrous propanol with stirring.

-

Add 2 mmol of the desired substituted amine to the reaction mixture.

-

Add 200 µL of triethylamine to the vial.

-

Seal the vial and heat the reaction mixture in a microwave reactor at 120-140°C for 15-30 minutes. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization.[6]

Causality Behind Experimental Choices:

-

Microwave Irradiation: Significantly reduces reaction times compared to conventional heating by efficiently transferring energy to the polar solvent and reactants.

-

High-Boiling Solvent: Necessary to reach the temperatures required for the SNAr reaction to proceed at a reasonable rate.

-

Triethylamine: Acts as a scavenger for the HCl generated during the substitution, preventing protonation of the nucleophilic amine and driving the equilibrium towards the product.

Caption: General scheme for the nucleophilic aromatic substitution (SNAr) reaction.

Expanding the Chemical Space: Cross-Coupling Reactions

Beyond SNAr, the chloro-substituent on the pyrimidine ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[7] This allows for the formation of carbon-carbon bonds, enabling the introduction of aryl or heteroaryl moieties at the C4 position and significantly expanding the accessible chemical diversity.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on established methods for the Suzuki coupling of chloropyrimidines.[7]

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₃PO₄)

-

Solvent (e.g., 1,4-Dioxane)

-

Water

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 5 mol% of Pd(PPh₃)₄ and this compound (0.986 mmol) in 6 mL of 1,4-dioxane.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the aryl/heteroaryl boronic acid (1.08 mmol), K₃PO₄ (1.972 mmol), and 1.5 mL of distilled water.

-

Heat the reaction mixture to reflux at 70-80°C for 18-22 hours, or until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature and perform a standard aqueous workup followed by extraction with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.[7]

Causality Behind Experimental Choices:

-

Palladium Catalyst: Essential for the catalytic cycle of the Suzuki reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps.

-

Base: Required to activate the boronic acid for the transmetalation step.

-

Inert Atmosphere: Prevents the oxidation and deactivation of the palladium catalyst.

Conclusion and Future Perspectives

This compound has proven to be a versatile and highly valuable building block in medicinal chemistry. Its predictable reactivity, particularly in SNAr and cross-coupling reactions, allows for the efficient and modular synthesis of diverse compound libraries. The strategic incorporation of this scaffold has led to the discovery of potent kinase inhibitors with significant therapeutic potential, especially in the field of oncology. As our understanding of disease biology deepens, the demand for novel, highly specific, and potent small molecule therapeutics will continue to grow. The inherent versatility of the pyrimidine core, exemplified by functionalized building blocks like this compound, ensures that it will remain a central element in the drug discovery campaigns of the future.

References

-

An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. PMC - NIH. Available at: [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect. Available at: [Link]

-

Synthesis of pyrimidine 5-carbonitrile derivatives. ResearchGate. Available at: [Link]

-

New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. Available at: [Link]

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]

-

Synthesis of novel deuterated EGFR/ALK dual-target inhibitors and their activity against non-small cell lung cancer. PubMed. Available at: [Link]

-

New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC - PubMed Central. Available at: [Link]

-

Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. PMC - PubMed Central. Available at: [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

-

Copper-Catalyzed Direct Syntheses of Phenoxypyrimidines from Chloropyrimidines and Arylboronic Acids. American Chemical Society. Available at: [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. NIH. Available at: [Link]

-

Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. NIH. Available at: [Link]

-

Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences. Available at: [Link]

-

Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS. Available at: [Link]

-

C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. Available at: [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]

-

Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Available at: [Link]

-

This compound [P93068]. ChemUniverse. Available at: [Link]

-

Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH. Available at: [Link]

- CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine. Google Patents.

-

Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC - PubMed Central. Available at: [Link]

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.

-

Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Available at: [Link]

- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. Google Patents.

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH. Available at: [Link]

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Available at: [Link]

-

Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. arkat usa. Available at: [Link]

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available at: [Link]

-

4-Chloro-6-methoxypyrimidin-2-amine. PMC - NIH. Available at: [Link]

Sources

- 1. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 2. researchgate.net [researchgate.net]

- 3. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 4. Synthesis of novel deuterated EGFR/ALK dual-target inhibitors and their activity against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Initial Screening of 4-Chloro-2-methylpyrimidine-5-carbonitrile Analogs for Anticancer Activity

Abstract

The pyrimidine scaffold is a cornerstone in the development of novel anticancer therapeutics, acting as a privileged structure in medicinal chemistry.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the initial in vitro screening of a novel series of 4-Chloro-2-methylpyrimidine-5-carbonitrile analogs. We will delve into the rationale behind the selection of this chemical series, outline a tiered screening cascade designed for the efficient identification of promising lead compounds, and provide detailed, field-proven protocols for key cellular assays. The overarching goal is to equip researchers and drug development professionals with the necessary tools to systematically evaluate the anticancer potential of these, and similar, pyrimidine-based compounds.

Introduction: The Rationale for Targeting the Pyrimidine Scaffold

Pyrimidine analogs have a rich history in oncology, with many clinically approved drugs functioning as antimetabolites that interfere with nucleic acid synthesis.[4][5] The core structure of this compound presents a versatile template for chemical modification, allowing for the exploration of structure-activity relationships (SAR) aimed at enhancing cytotoxic potency and selectivity against cancer cells. The nitrile group, in particular, can be a key pharmacophore, participating in crucial interactions with biological targets.[6][7][8]

Recent studies have highlighted the potential of pyrimidine-5-carbonitrile derivatives to exhibit anticancer activity through various mechanisms, including the inhibition of key kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).[6][7][8][9] Furthermore, some analogs have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[6][7][10] This body of evidence provides a strong impetus for the systematic screening of novel analogs based on the this compound core.

A Tiered Approach to Initial Screening

A successful initial screening campaign is characterized by a logical and efficient workflow that maximizes the identification of promising candidates while minimizing resource expenditure. We propose a three-tiered approach, moving from broad cytotoxicity assessment to more focused mechanistic studies.

Caption: A simplified diagram illustrating a potential apoptotic pathway targeted by pyrimidine analogs.

Preliminary Signaling Pathway Analysis: Western Blotting

Based on existing literature for pyrimidine derivatives, a preliminary investigation into key signaling pathways implicated in cancer cell proliferation and survival is warranted. [10]The PI3K/AKT/mTOR pathway is a frequently dysregulated pathway in many cancers and a common target for novel therapeutics. [11]Western blotting can be used to assess the effect of lead compounds on the expression and phosphorylation status of key proteins in this pathway. [11][12][13][14] Protocol: Western Blotting for PI3K/AKT Pathway Proteins [13][14]

-

Protein Extraction: Treat cells with the lead compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for key pathway proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR, and a loading control like GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

| Target Protein | Treatment | Observed Effect |

| p-AKT (Ser473) | Lead-Candidate-X | Significant Decrease |

| Total AKT | Lead-Candidate-X | No significant change |

| p-mTOR (Ser2448) | Lead-Candidate-X | Decrease |

| Total mTOR | Lead-Candidate-X | No significant change |

| GAPDH (Loading Control) | All | Consistent Expression |

Table 2: Example Western blot results for a lead candidate targeting the PI3K/AKT pathway.

Conclusion and Future Directions

This guide has outlined a systematic and robust approach for the initial in vitro screening of this compound analogs for anticancer activity. By following this tiered workflow, researchers can efficiently identify potent lead compounds and gain preliminary insights into their mechanisms of action.

Promising candidates identified through this screening cascade should be subjected to further investigation, including:

-

Screening against a broader panel of cancer cell lines, including drug-resistant models.

-

Evaluation of effects on other cancer hallmarks, such as cell migration and invasion. [15]* More in-depth mechanistic studies to definitively identify the molecular target(s).

-

In vivo efficacy and toxicity studies in animal models.

The initial screening phase is a critical juncture in the drug discovery pipeline. A well-designed and executed strategy, as detailed herein, provides the solid foundation necessary for the successful development of novel pyrimidine-based anticancer agents.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2023). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry. Retrieved from [Link]

-

Gouda, M. A., et al. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances. Retrieved from [Link]

-

Jain, C., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Retrieved from [Link]

-

Sridharan, S., & Ramamoorthy, K. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1952, 129-134. Retrieved from [Link]

-

Galmarini, C. M., et al. (2002). Pyrimidine nucleoside analogs in cancer treatment. Future Oncology, 3(1), 79-91. Retrieved from [Link]

-

Teicher, B. A., et al. (1989). A rapid in vitro screening system for the identification and evaluation of anticancer drugs. Cancer Research, 49(24 Pt 1), 7036-7041. Retrieved from [Link]

-

University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

-

Gouda, M. A., et al. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances. Retrieved from [Link]

-

Gaikwad, S. B., & Gaikwad, S. S. (2021). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology, 1(1), 1-10. Retrieved from [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

-

IJCRT. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. International Journal of Creative Research Thoughts, 9(12). Retrieved from [Link]

-

Siddiqui, S., et al. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1-10. Retrieved from [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Pyrimidine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

-

International Journal of Research and Publication Reviews. (2022). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research and Publication Reviews, 3(6), 1-10. Retrieved from [Link]

-

Parbhane, M., et al. (2022). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts, 10(6). Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

-

Fathalla, O. A., et al. (2014). Synthesis, Antibacterial and Anticancer Evaluation of Some Pyrimidine Derivatives. Der Pharma Chemica, 6(5), 334-343. Retrieved from [Link]

-

eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease. Retrieved from [Link]

-

Papakyriakopoulou, P., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6542. Retrieved from [Link]

-

El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. Retrieved from [Link]

-

El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. Retrieved from [Link]

-

Fares, M., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Molecules, 27(21), 7543. Retrieved from [Link]

-

Al-Ostath, A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6098. Retrieved from [Link]

Sources

- 1. jrasb.com [jrasb.com]

- 2. ijcrt.org [ijcrt.org]

- 3. ijrpr.com [ijrpr.com]

- 4. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 12. medium.com [medium.com]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Versatility of 4-Chloro-2-methylpyrimidine-5-carbonitrile: A Gateway to Advanced Pharmaceutical Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Functionalized Pyrimidine Core

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the central scaffold of numerous natural and synthetic bioactive molecules, including nucleic acids and a wide array of therapeutic agents.[1][2] Its inherent electronic properties and the ability to be readily functionalized make it a privileged structure in drug design. Within this vast chemical space, 4-Chloro-2-methylpyrimidine-5-carbonitrile stands out as a particularly valuable and versatile building block. Its strategic arrangement of a reactive chloro group, a stabilizing methyl group, and an electron-withdrawing cyano group provides multiple avenues for synthetic elaboration, enabling the construction of complex molecular architectures with significant therapeutic potential.[3][4]

This technical guide, designed for researchers and professionals in drug development, provides a comprehensive overview of the synthesis and applications of this compound. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to empower the rational design and efficient execution of synthetic strategies.

Synthesis of this compound: A Two-Stage Strategic Approach

The most efficient and scalable synthesis of this compound is best approached as a two-stage process. This methodology ensures high purity and yield of the final product by first constructing a stable precursor, 4-Amino-2-methylpyrimidine-5-carbonitrile, followed by a robust conversion of the amino group to the desired chloro functionality.

Stage 1: One-Pot Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile

The synthesis of the key amino precursor is elegantly achieved through a one-pot, three-component reaction. This approach, detailed in patent literature, offers high efficiency and atom economy, making it suitable for large-scale production.[5] The reaction convenes acetamidine hydrochloride, malononitrile, and formaldehyde in a concerted manner to construct the pyrimidine ring.

Reaction Mechanism:

The reaction is believed to proceed through an initial Mannich-type reaction between malononitrile and formaldehyde to form an electrophilic intermediate. This is followed by a nucleophilic attack by acetamidine and subsequent cyclization and aromatization to yield the final 4-amino-2-methylpyrimidine-5-carbonitrile. The use of tert-butyl hydroperoxide in the second step of the patented procedure likely aids in the final aromatization of a dihydropyrimidine intermediate.[5]

// Reactants acetamidine [label="Acetamidine HCl"]; malononitrile [label="Malononitrile"]; formaldehyde [label="Formaldehyde"];

// Reaction reaction_node [label="One-Pot Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Product amino_pyrimidine [label="4-Amino-2-methyl-\npyrimidine-5-carbonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges acetamidine -> reaction_node; malononitrile -> reaction_node; formaldehyde -> reaction_node; reaction_node -> amino_pyrimidine [label="High Yield (e.g., 92.6%[5])"]; }

Synthesis of the Amino Precursor

Experimental Protocol: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile[5]

-

To a 50 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 10 g of tert-butanol, 1.13 g (12 mmol) of acetamidine hydrochloride, 0.66 g (10 mmol) of malononitrile, and 1.2 g (12 mmol) of 30% aqueous formaldehyde.

-

Heat the mixture to 65-70 °C and maintain for 4 hours.

-

Cool the reaction mixture to 20-25 °C.

-

Add 1.4 g of 70 wt% tert-butyl hydroperoxide and stir the reaction at 30-35 °C for 1 hour.

-

The product can be isolated and purified using standard organic chemistry techniques. The reported yield for this protocol is 92.6% with a purity of 99.6% by HPLC.[5]

Causality Behind Experimental Choices:

-

One-Pot Approach: This multicomponent strategy is highly efficient, reducing the number of synthetic steps, minimizing waste, and saving time and resources.

-

Solvent System: The use of a tert-butanol/water mixture provides a suitable medium for both the organic and inorganic reactants.

-

Temperature Control: The initial heating promotes the condensation and cyclization reactions, while the subsequent cooling and controlled addition of the oxidant ensure a safe and efficient aromatization step.

Stage 2: Conversion to this compound via Sandmeyer Reaction

The transformation of the 4-amino group to a 4-chloro group is effectively accomplished using the Sandmeyer reaction. This classic and reliable method in aromatic chemistry involves the diazotization of a primary aromatic amine followed by the copper(I)-catalyzed displacement of the diazonium group with a chloride ion.[2][6]

Reaction Mechanism:

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. The primary amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). A single electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, yielding the final product and regenerating the copper(I) catalyst.[2]

// Reactant amino_pyrimidine [label="4-Amino-2-methyl-\npyrimidine-5-carbonitrile"];

// Diazotization diazotization [label="Diazotization\n(NaNO₂, HCl, 0-5 °C)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; diazonium_salt [label="Diazonium Salt\nIntermediate"];

// Sandmeyer Reaction sandmeyer [label="Sandmeyer Reaction\n(CuCl)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; chloro_pyrimidine [label="4-Chloro-2-methyl-\npyrimidine-5-carbonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges amino_pyrimidine -> diazotization; diazotization -> diazonium_salt; diazonium_salt -> sandmeyer; sandmeyer -> chloro_pyrimidine; }

Conversion via Sandmeyer Reaction

Experimental Protocol: Chloro-Sandmeyer Reaction (Adapted from a similar substrate)[7]

-

Diazotization:

-

In a round-bottom flask, suspend 4-Amino-2-methylpyrimidine-5-carbonitrile (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl.

-

Cool the CuCl solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution to a pH of approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to afford the final this compound.

-

Causality Behind Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5 °C) is crucial for their formation and to prevent unwanted side reactions.

-

Copper(I) Catalyst: Copper(I) salts are essential for the Sandmeyer reaction, as they facilitate the single-electron transfer that initiates the radical mechanism.

-

Acidic Conditions: The strong acidic environment is necessary for the in situ generation of nitrous acid from sodium nitrite and for stabilizing the diazonium salt.

Applications in Drug Discovery: A Building Block for Kinase Inhibitors

The strategic placement of reactive and modulating functional groups makes this compound a highly sought-after intermediate in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors for cancer treatment.[1][8] The chloro group at the 4-position serves as an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine-containing fragments, which are often key pharmacophoric elements in kinase inhibitors.

// Starting Material chloro_pyrimidine [label="4-Chloro-2-methyl-\npyrimidine-5-carbonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reaction snar [label="SNAr Reaction\n(with various amines)", shape=ellipse];

// Products kinase_inhibitors [label="Kinase Inhibitors\n(e.g., for EGFR, JAK)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; other_therapeutics [label="Other Therapeutics\n(e.g., Antivirals)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges chloro_pyrimidine -> snar; snar -> kinase_inhibitors; snar -> other_therapeutics; }

Applications in Drug Synthesis

1. Epidermal Growth Factor Receptor (EGFR) Inhibitors:

The pyrimidine-5-carbonitrile scaffold is a key feature in a number of potent EGFR inhibitors.[1][9] The cyano group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of the kinase. The 4-position of the pyrimidine ring is a common attachment point for the aniline fragment that is characteristic of many EGFR inhibitors. This compound is an ideal starting material for the synthesis of such compounds, where the chloro group is displaced by the desired substituted aniline.

2. Janus Kinase (JAK) Inhibitors: